2,4-Hexadienal
Overview
Description
2,4-Hexadienal (2,4-Hx) is an α, β-unsaturated aldehyde that has been studied for its toxicity and carcinogenicity due to its structural characteristics and its potential link to human malignancies through exposure to lipid peroxidation products in the diet . The compound's presence in the atmosphere can arise from various sources, and it is subject to reactions with atmospheric oxidants, which have implications for tropospheric chemistry .
Synthesis Analysis
While the provided papers do not detail the synthesis of 2,4-Hexadienal itself, they do discuss the synthesis of related compounds. For instance, hexakis(4-functionalized-phenyl)benzenes and hexakis[4-(4'-functionalized-phenylethynyl)phenyl]benzenes have been synthesized through cobalt-catalyzed cyclotrimerization and Sonogashira coupling reactions . Additionally, a series of 2,4-hexadienoic acid derivatives have been synthesized and evaluated for antimicrobial activity .
Molecular Structure Analysis
The molecular structure of 2,4-Hexadienal is not directly analyzed in the provided papers. However, the structure of related compounds, such as the radical anion of 2,5-dicyano-1,5-hexadiene, has been studied. This compound undergoes Cope cyclization, and its cyclic structure was established through chemical reactivity studies .
Chemical Reactions Analysis
2,4-Hexadienal undergoes various atmospheric reactions with OH, NO3 radicals, and Cl atoms. The rate coefficients for these reactions have been determined, and the structure of the compound influences the reaction rates to different extents . Reaction products formed in the gas phase reaction of 2,4-Hexadienal with atmospheric oxidants have been analyzed, leading to the identification of several products and the proposal of reaction mechanisms . Additionally, the atmospheric photolysis of E,E-2,4-hexadienal has been investigated, revealing rapid isomerization and suggesting that photolysis is an important atmospheric degradation pathway for this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Hexadienal are not extensively discussed in the provided papers. However, the papers do provide insights into the reactivity of the compound with atmospheric oxidants and its potential to form various reaction products, which can have significant atmospheric implications . The compound's toxicity and carcinogenicity have been studied in animal models, showing that it can induce forestomach tumors in rats and mice .
Scientific Research Applications
Application Summary
2,4-Hexadienal is used in the study of ultrafast molecular sciences . Specifically, it’s used to understand the short-time dynamics and decay mechanism in the first light-absorbing S2 (ππ*) state .
Method of Application
The initial nonadiabatic decay dynamics of 2,4-Hexadienal in the light absorbing S2 (ππ*) state were studied using resonance Raman spectroscopy and complete-active space self-consistent field (CASSCF) calculations . The UV and vibrational spectra were assigned based on UV absorption, Fourier transform (FT)-Raman and FT-infrared measurements, density-functional theory computations, and normal mode analysis .
Results
The results indicate that the initial population of 2,4-Hexadienal in the S2 state ramifies in or nearby the Franck–Condon (FC) region, leading to five S2 (ππ*) → S1 (nπ*) internal conversion pathways due to the flexibility of the molecular chain and the different electronic resonant structures formed nearby FC of the S2 state .
Atmospheric Chemistry
Application Summary
2,4-Hexadienal is used in the study of atmospheric chemistry . It’s used to understand the heterogeneous chemistry of octanal and 2,4-hexadienal with sulfuric acid .
Method of Application
The heterogeneous uptake of octanal and 2,4-hexadienal on liquid H2SO4 in the acid range of 60 to 85 wt % and between 250 and 298 K was studied . The uptake of octanal and 2,4-hexadienal on liquid H2SO4 is explained by aldol condensation, dependent on acidity .
Results
The results suggest that aldol condensation of the aldehydes can be important in the upper troposphere, but may not significantly contribute to secondary organic aerosol formation in the lower troposphere .
Organic Synthesis and Flavoring
Application Summary
2,4-Hexadienal is used in organic synthesis and as a flavoring agent . It’s used in the synthesis of chiral cycloadducts and as a raw material in the manufacture of sorbic acid .
Results
The results of these applications are the production of chiral cycloadducts and sorbic acid, and the enhancement of flavor in food and beverage products .
Manufacture of Polymethine Dyes
Application Summary
2,4-Hexadienal is used in the manufacture of polymethine dyes .
Results
The result of this application is the production of polymethine dyes .
Pharmaceutical Intermediate
Application Summary
2,4-Hexadienal is used as a pharmaceutical intermediate in the manufacture of mitomycins and antihypercholesteraemics .
Results
The result of this application is the production of mitomycins and antihypercholesteraemics .
Fumigant Against Larvae
Application Summary
2,4-Hexadienal is used as a fumigant against larvae of the Caribbean fruit fly .
Results
The result of this application is the effective control of larvae of the Caribbean fruit fly .
Corrosion Inhibitor
Application Summary
2,4-Hexadienal is used as a corrosion inhibitor for steel used in oil field operations .
Results
The result of this application is the effective control of corrosion in steel used in oil field operations .
Monomer in Polymer Manufacture
Application Summary
2,4-Hexadienal is used as a monomer in reactions with silane comonomers for the manufacture of polyalkenyloxysilane polymer .
Results
The result of this application is the production of polyalkenyloxysilane polymer .
Flavoring Agent
Application Summary
2,4-Hexadienal is used as a flavoring agent, especially in citrus flavors, such as orange and tangerine . It can also be used for spicy notes in graham crackers .
Results
The result of this application is the enhancement of flavor in food and beverage products .
Safety And Hazards
2,4-Hexadienal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
2,4-Hexadienal is used as a flavoring agent in the manufacture of the aromatic chemical 3,5,7-nonatrien-2-one, as a chemical intermediate in various organic synthetic reactions, and as a raw material in the manufacture of sorbic acid (a widely used food preservative). It is also used as a chemical intermediate in the manufacture of polymethine dyes, as a pharmaceutical intermediate in the manufacture of mitomycins and antihypercholesteraemics, as an inhibitor of corrosion for steel used in oil field operations, as a monomer in reactions with silane comonomers for the manufacture of polyalkenyloxysilane polymer and as a fumigant against larvae of the Caribbean fruit fly .
properties
IUPAC Name |
(2E,4E)-hexa-2,4-dienal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2+,5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATOPAZDIZEVQF-MQQKCMAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025391 | |
Record name | (2E,4E)-2,4-Hexadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [MSDSonline], Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green | |
Record name | 2,4-Hexadienal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3017 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | (E,E)-2,4-Hexadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
174 °C; 76 °C @ 30 mm Hg | |
Record name | 2,4-HEXADIENAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 8.1X10+3 mg/L @ 25 °C /Estimated/, Slightly soluble in water; miscible in oils, soluble (in ethanol) | |
Record name | 2,4-HEXADIENAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (E,E)-2,4-Hexadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.898 @ 20 °C, 0.896-0.902 (20°) | |
Record name | 2,4-HEXADIENAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (E,E)-2,4-Hexadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
4.81 [mmHg], 4.8 mm Hg @ 25 °C /Estimated/ | |
Record name | 2,4-Hexadienal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3017 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,4-HEXADIENAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...Mechanistic studies indicated that the forestomach carcinogenesis in rats and mice may be due to depletion of glutathione as a result of oxidative stress induced by /2,4-Hexadienal/. | |
Record name | 2,4-HEXADIENAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,4-Hexadienal | |
CAS RN |
142-83-6, 73506-81-7, 80466-34-8 | |
Record name | Sorbaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Hexadienal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadienal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073506817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Hexadienal, (2E,4E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E,4E)-2,4-Hexadienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexa-2,4-dienal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Hexadienal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SORBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878K4I6N7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,4-HEXADIENAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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